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Compound of Interest

Compound Name:
(3Z)-1-phenyl-3-propan-2-

yloxyiminoindol-2-one

CAS No.: 1167423-38-2

Cat. No.: B2931628 Get Quote

Executive Summary
The 1-phenyl-indolin-2-one (N-phenyl oxindole) scaffold represents a critical modification of the

classic indolin-2-one pharmacophore found in approved kinase inhibitors like Sunitinib and

Nintedanib. While the parent indolin-2-one core typically relies on the N1-hydrogen as a

hydrogen bond donor to bind the hinge region of kinase ATP pockets, the N1-phenyl

substitution fundamentally alters this binding paradigm.

This guide explores how the 1-phenyl modification shifts the molecule's profile from a canonical

Type I ATP-competitive inhibitor to a scaffold suitable for allosteric inhibition, hydrophobic

pocket targeting, and enhanced membrane permeability. We analyze the SAR governing the

C3, C5, and N1 positions, supported by validated synthetic protocols and quantitative biological

data.

Chemical Scaffold & Numbering System
The core structure is the indolin-2-one (oxindole) fused to a phenyl ring at the Nitrogen (N1)

position.

DOT Diagram 1: The 1-Phenyl-Indolin-2-One Scaffold &
SAR Map
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This diagram visualizes the core numbering and the functional impact of modifications at key

positions.
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SAR Effect:
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Caption: SAR map detailing the functional consequences of modifications at N1, C3, and C5

positions of the indolin-2-one core.

Synthetic Strategies: Accessing the N-Aryl Core
Synthesizing 1-phenyl-indolin-2-one analogs requires efficient N-arylation of the oxindole

precursor. The traditional Buchwald-Hartwig amination can be used, but the Chan-Lam

coupling is preferred for its mild conditions and tolerance of functional groups, particularly when

installing complex aryl systems.

Protocol: Copper-Catalyzed Chan-Lam N-Arylation
Self-Validating Step: The color change of the copper catalyst (Blue Cu(II) to Green/Brown)

often indicates active catalytic species formation.

Reagents:

Indolin-2-one (1.0 equiv)

Arylboronic acid (1.5 equiv)
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Cu(OAc)₂ (0.1 – 0.2 equiv)

Pyridine (2.0 equiv) or Et₃N

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Atmosphere: Open air (O₂ balloon optional for speed)

Step-by-Step Workflow:

Activation: Charge a round-bottom flask with Cu(OAc)₂, arylboronic acid, and indolin-2-one.

Solvation: Add DCM and stir to create a suspension.

Base Addition: Add Pyridine dropwise. The solution typically turns deep blue/green.

Reaction: Stir at room temperature for 12–24 hours under an air atmosphere. (Monitor via

TLC: 1-phenyl products are significantly less polar than N-H precursors).

Workup: Quench with aqueous NH₄Cl to chelate copper (turns bright blue). Extract with

EtOAc.

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

DOT Diagram 2: Synthetic Workflow (Chan-Lam)
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Start: Indolin-2-one + Arylboronic Acid

Add Cu(OAc)2 (10-20 mol%) + Pyridine

Cu(II) -> Cu(III) Transmetallation
(Oxidative Coupling)

TLC Check:
Disappearance of polar N-H spot

Quench with NH4Cl (aq)
(Remove Cu salts)

Product: 1-Phenyl-indolin-2-one

Click to download full resolution via product page

Caption: Step-by-step Chan-Lam coupling workflow for synthesizing N-phenyl indolin-2-one

derivatives.

Structure-Activity Relationship (SAR) Deep Dive
The N1-Phenyl "Switch"
The introduction of a phenyl group at N1 is the defining feature of this subclass.

Loss of Hinge Binding: In classic inhibitors like Sunitinib, the N1-H forms a critical hydrogen

bond with the kinase hinge region (e.g., Glu917 in VEGFR2). Phenylation abolishes this

interaction.
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Consequence: 1-Phenyl analogs often show reduced potency against classic Type I kinase

targets unless the inhibitor is designed to target allosteric sites (e.g., Aurora A allosteric

pocket) or non-kinase targets (e.g., Tubulin, Pks13).

Permeability: The N-phenyl group significantly increases lipophilicity (CLogP +1.5 to +2.0),

improving passive diffusion across cell membranes, which is crucial for intracellular targets.

C3-Position: The Warhead
The C3 position is the primary vector for potency.

Benzylidene Modification: Condensation with aldehydes creates a C3-benzylidene double

bond.

E/Z Isomerism: The Z-isomer is typically thermodynamically stable and bioactive for

kinase pockets, stabilized by an intramolecular H-bond (in N-H analogs). In 1-phenyl

analogs, this H-bond is absent, leading to a mixture of E/Z isomers unless sterically

constrained.

Heterocyclic Substitution: Replacing the benzylidene phenyl with a pyrrole or imidazole often

restores potency by providing alternative H-bond donors/acceptors (e.g., Sunitinib-like tails).

C5/C6-Position: Electronic Tuning
Halogens (F, Cl): Substitution at C5 (para to N) blocks metabolic oxidation and improves

half-life.

Electron Withdrawing Groups (EWG): C5-NO₂ or C5-SO₂R often increase the acidity of the

C3-protons (in precursors), facilitating Knoevenagel condensations, and can enhance pi-

stacking interactions in the binding pocket.

Mechanism of Action: Allosteric vs. Orthosteric
Unlike their N-H counterparts, 1-phenyl-indolin-2-ones are increasingly recognized as allosteric

inhibitors.

Case Study: Aurora A Kinase Research indicates that (E)-3-benzylidene-1-phenylindolin-2-one

derivatives can bind to Allosteric Site 3 of Aurora A, avoiding the highly conserved ATP pocket.
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This confers higher selectivity, as the allosteric site is less conserved across the kinome than

the ATP hinge.

DOT Diagram 3: Signaling Pathway & Inhibition Mode
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Caption: Mechanism of action showing allosteric inhibition of Aurora A kinase leading to cell

cycle arrest.
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Quantitative Data Summary
The following table summarizes the cytotoxic potency (IC50) of key 1-phenyl-indolin-2-one

analogs against representative cancer cell lines. Note the impact of C3-substitution on activity.

Compoun
d ID

N1-
Substitue
nt

C3-
Substitue
nt

Target/Ce
ll Line

IC50 (µM)
Mechanis
m

Ref

AK34 Phenyl

4-OH-

Benzyliden

e

Aurora A

Kinase
1.68 Allosteric [1]

Cmpd 9 Phenyl

4-Cl-

Benzyliden

e

HepG2

(Liver)
2.53 Cytotoxic [2]

Cmpd 20 Phenyl

4-Cl-

Benzyliden

e

MCF-7

(Breast)
5.28 Cytotoxic [2]

Sunitinib H (Control)
5-F-Indol-

2-yl
VEGFR2 0.01 ATP-Comp [3]

Interpretation: The 1-phenyl analogs (AK34, Cmpd 9) exhibit micromolar potency, which is

lower than the nanomolar potency of the optimized N-H drug Sunitinib. This supports the

hypothesis that 1-phenyl analogs are better suited as hits for novel allosteric sites or

phenotypic screens rather than direct replacements for hinge-binding Type I inhibitors.

Experimental Protocol: Biological Assay (IC50)
Objective: Determine the IC50 of a 1-phenyl-indolin-2-one analog against MCF-7 cells.

Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates using DMEM + 10% FBS.

Incubate for 24h at 37°C/5% CO₂.

Treatment: Dissolve the 1-phenyl analog in DMSO (Stock 10 mM). Prepare serial dilutions

(0.1 µM to 100 µM) in culture medium. Add to wells (Final DMSO < 0.5%).
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Incubation: Incubate for 48 or 72 hours.

Detection (MTT Assay):

Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

Incubate 4h at 37°C.

Remove media carefully.

Add 150 µL DMSO to solubilize formazan crystals.

Analysis: Read absorbance at 570 nm. Calculate % viability relative to DMSO control. Plot

dose-response curve to derive IC50.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2931628#structure-activity-relationship-of-1-phenyl-
indolin-2-one-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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